molecular formula C11H11N3O3S B6539827 N-(5-methyl-1,2-oxazol-3-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide CAS No. 1060225-55-9

N-(5-methyl-1,2-oxazol-3-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide

Cat. No. B6539827
CAS RN: 1060225-55-9
M. Wt: 265.29 g/mol
InChI Key: WOLYHZSBSJMFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,2-oxazol-3-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide (MTED) is an organic compound with a variety of applications in chemical synthesis and scientific research. It is a colorless, crystalline solid with a melting point of 93-94°C and a boiling point of 232°C. MTED is a versatile reagent that can be used as a catalyst, ligand, or reagent in a variety of reactions. It is also a valuable tool in the study of biochemical and physiological processes, due to its ability to interact with a range of biological molecules.

Scientific Research Applications

Antitumor Activity:

This compound has shown promising antitumor properties. Researchers have synthesized novel derivatives containing a 5-pyridyl-1,3,4-oxadiazole moiety, which exhibit antitumor activity against breast cancer cell lines such as MCF-7 . Further investigations into its mechanism of action and potential clinical applications are warranted.

properties

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-(thiophen-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-7-4-9(14-17-7)13-11(16)10(15)12-5-8-2-3-18-6-8/h2-4,6H,5H2,1H3,(H,12,15)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLYHZSBSJMFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-methylisoxazol-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide

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